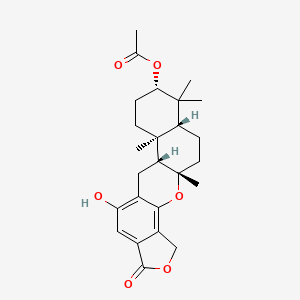

Kampanol A

Beschreibung

Overview of Natural Products Chemistry and Sesquiterpenoids

Natural products chemistry is a field dedicated to the study of chemical compounds produced by living organisms. These substances, often referred to as secondary metabolites, exhibit immense structural diversity and are a foundational source for the discovery of new medicines and biologically active agents. The investigation into these compounds involves their isolation from natural sources, the elucidation of their complex structures, and the exploration of their biological activities and potential applications. ontosight.aipsu.edu

Within the vast array of natural products, terpenoids represent a significant and diverse class. Sesquiterpenoids are a subgroup of terpenoids characterized by a molecular structure built from three isoprene units, resulting in a 15-carbon skeleton. researchgate.net These compounds are widely distributed in both the plant and microbial kingdoms and can be acyclic or contain one or more rings. researchgate.netmdpi.com Their structural complexity and varied biological activities make them prominent targets in chemical synthesis and pharmacological research. uiowa.eduuiowa.edu

Historical Context of Kampanol A Discovery and Initial Characterization

This compound was first reported in 1998 following its isolation from the culture broth of the fungus Stachybotrys kampalensis (MF 6199, ATCC74357). uibk.ac.attandfonline.com This discovery was the result of screening natural product extracts for novel inhibitors of the enzyme farnesyl-protein transferase (FPTase). hud.ac.uknih.gov FPTase is a crucial enzyme involved in the post-translational modification of the Ras protein, and its inhibition is a key target for developing anticancer agents, particularly for tumors associated with mutated ras oncogenes. hud.ac.uknih.govnih.gov

The initial characterization of this compound involved extensive spectroscopic analysis to determine its intricate molecular structure. hud.ac.uknih.gov It was identified as a pentacyclic aromatic sesquiterpenoid. researchgate.netuibk.ac.at Subsequent research also led to the isolation of this compound from the endophytic fungus Phomopsis archeri. researchgate.netresearchgate.netnih.govebi.ac.uk This independent discovery from a different fungal species underscored the compound's presence in diverse microbial sources. The structure was confirmed to possess a unique tetracyclic benzo[a]xanthene core. uibk.ac.at

Significance of this compound within Meroterpenoid Research

This compound is classified as a meroterpenoid, a class of natural products with a mixed biosynthetic origin, typically combining a polyketide portion with a terpenoid moiety. psu.edunaturalproducts.net Meroterpenoids are known for their structural complexity and a wide spectrum of biological activities. psu.eduresearchgate.net this compound, along with related compounds like the memnobotrins and phomoarcherins, shares a common tetracyclic benzo[a]xanthene framework, with structural diversity arising from variations in the resorcinol subunit. uibk.ac.at

The significance of this compound in meroterpenoid research stems from its complex and challenging molecular architecture and its notable biological activity as an FPTase inhibitor. uiowa.eduhud.ac.uk This has made it an attractive target for total synthesis, prompting the development of novel synthetic strategies. uiowa.eduuiowa.eduuibk.ac.atacs.org Research efforts have focused on constructing its ABCD ring system and exploring biomimetic approaches, such as polyene cyclization cascades, to access its complex carbon skeleton. uibk.ac.atresearchgate.netacs.orgnih.gov The study of this compound and its analogs contributes to a deeper understanding of meroterpenoid biosynthesis and provides a platform for developing new therapeutic agents. ontosight.aiuibk.ac.at

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| ChEBI ID | CHEBI:67848 | ebi.ac.uk |

| ChEMBL ID | CHEMBL62448 | ontosight.aiebi.ac.uk |

| Molecular Formula | C25H32O6 | ebi.ac.ukebi.ac.uk |

| Monoisotopic Mass | 428.21989 | ebi.ac.uk |

| Average Mass | 428.51800 | ebi.ac.uk |

| Molecule Type | Small molecule | ebi.ac.uk |

| Natural Source | Stachybotrys kampalensis, Phomopsis archeri | ebi.ac.uknaturalproducts.net |

Table 2: Biological Activity of this compound

| Target/Assay | Activity (IC50) | Notes | Source |

| Human Recombinant FPTase | 7 µM | Inhibits farnesyl-protein transferase. | tandfonline.comhud.ac.uknih.govnih.gov |

| Cytotoxicity | 0.1-19.6 µg/mL | Active against five cholangiocarcinoma cell lines (KKU-100, KKU-M139, KKU-M156, KKU-M213, KKU-M214). | researchgate.netmdpi.comresearchgate.netnih.gov |

Eigenschaften

Molekularformel |

C25H32O6 |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

[(1S,13R,14S,17S,19R)-10-hydroxy-1,14,18,18-tetramethyl-7-oxo-2,6-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate |

InChI |

InChI=1S/C25H32O6/c1-13(26)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(27)10-14-16(21(15)31-25)12-29-22(14)28/h10,18-20,27H,6-9,11-12H2,1-5H3/t18-,19+,20-,24-,25-/m0/s1 |

InChI-Schlüssel |

BOVRDZLKBBUXQQ-BOWIAGTOSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |

Herkunft des Produkts |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Kampanol a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the initial structural elucidation of Kampanol A. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the carbon skeleton and the placement of protons were meticulously mapped out.

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton, with signals indicating the presence of aromatic, olefinic, and aliphatic protons, as well as methyl groups. The ¹³C NMR spectrum correspondingly identifies all unique carbon atoms in the molecule, including those in carbonyl groups, aromatic rings, and the terpenoid-derived core.

To assemble the molecular puzzle, 2D NMR techniques were employed. Correlation Spectroscopy (COSY) experiments established proton-proton coupling networks, identifying adjacent protons within the spin systems of the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting the various fragments. HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the definitive placement of quaternary carbons and the connection of different spin systems across the entire molecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule.

The comprehensive analysis of these NMR datasets allowed for the complete assignment of the proton and carbon signals of this compound. kku.ac.th

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from a document referencing primary literature. kku.ac.th

| Position | δH (J in Hz) | δC, mult. |

| 1eq | ||

| 1ax | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| 23 | ||

| 24 | ||

| 25 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) played a key role in determining the elemental composition of this compound. Using techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, a highly accurate mass measurement is obtained. For this compound, a protonated molecular ion [M+H]⁺ was observed at an m/z (mass-to-charge ratio) of 428.22. mdpi.com This experimental value corresponds to a molecular formula of C₂₅H₃₂O₆. mdpi.com

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. researchgate.net When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, researchers can deduce the presence of specific structural motifs and confirm the connectivity of the molecule as determined by NMR.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Technique | Observed m/z | Calculated Molecular Formula |

| [M+H]⁺ | ESI-TOF | 428.22 | C₂₅H₃₂O₆ |

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique involves irradiating a high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ebi.ac.uknih.gov

In the study that isolated this compound from the endophytic fungus Phomopsis archeri, X-ray crystallography was not performed on this compound itself. However, the absolute configuration of a related new compound isolated in the same study, phomoarcherin A, was confirmed by X-ray crystallographic analysis of its p-bromobenzoate derivative. Since this compound and the phomoarcherins share a common biosynthetic origin and structural core, the determination of the absolute stereochemistry of a closely related analogue provides strong evidence for the absolute configuration of this compound. This comparative approach is a common strategy in natural product chemistry when suitable crystals of the primary compound cannot be obtained.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for analyzing chiral molecules in solution. kku.ac.th It measures the differential absorption of left- and right-circularly polarized light by a molecule, which is directly related to its three-dimensional structure and absolute configuration.

While no specific ECD data for this compound itself was found in the search results, the technique was instrumental in the same research that identified this compound from Phomopsis archeri. The absolute configurations of other new sesquiterpenes isolated alongside this compound were assigned by comparing their experimental ECD spectra with spectra calculated using quantum chemical methods. This demonstrates the utility of ECD in stereochemical assignments within this class of compounds. The characteristic Cotton effects observed in the ECD spectra are highly sensitive to the spatial arrangement of the chromophores within the molecule, providing a spectroscopic fingerprint of its chirality. By establishing the stereochemistry of co-isolated metabolites, the absolute configuration of this compound can be inferred with a high degree of confidence.

Biological Activities and Molecular Mechanisms of Kampanol a Preclinical Focus

Enzyme Inhibition Studies of Kampanol A

Preclinical studies have identified this compound as an inhibitor of specific enzymes, highlighting its potential to modulate critical biochemical pathways.

Inhibition of Farnesyl:Protein Transferase (FTase)

This compound and related kampanols have been identified as novel and specific inhibitors of Farnesyl-protein transferase (FTase). hud.ac.uknih.govresearchgate.net FTase is a crucial enzyme involved in the post-translational modification of the Ras protein through a process called prenylation. hud.ac.uknih.govnih.gov Inhibition of FTase has been investigated as a potential strategy for the development of novel anticancer agents, particularly for tumors driven by mutated Ras oncogenes. hud.ac.uknih.govnih.gov Studies have shown that the most active kampanols exhibit IC50 values ranging between 7 to 13 μM against human recombinant FTase. hud.ac.uknih.govresearchgate.net

Effects on Isoprenoid Biosynthesis Enzymes (e.g., Geranylgeranyl transferase II)

Research into kampanols, including this compound, has also touched upon their potential influence on isoprenoid biosynthesis enzymes. Isoprenoid biosynthesis is a fundamental pathway producing essential molecules, including those involved in protein prenylation by enzymes like FTase and Geranylgeranyl transferase II (GGTase II). uiowa.eduuiowa.eduwustl.eduguidetomalariapharmacology.orgresearchgate.net While this compound is primarily recognized for its FTase inhibitory activity, the broader class of kampanols has been studied in the context of isoprenoid metabolism. uiowa.eduuiowa.edu Some research efforts are focused on developing inhibitors of GGTase II, another enzyme in this pathway, and have explored modifications of isoprenoid-related compounds. uiowa.eduuiowa.edu Although specific detailed data on this compound's direct inhibitory effects on GGTase II were not prominently found in the search results, its relationship to FTase inhibition and the broader study of kampanols within the context of isoprenoid biosynthesis pathways suggest a potential area for further preclinical investigation. uiowa.eduuiowa.edu

Antimicrobial Activities in Research Models

This compound has demonstrated antimicrobial activities in various preclinical research models, indicating its potential as a lead compound for developing new anti-infective agents. ontosight.ai

Antibacterial Efficacy Against Model Pathogens

Studies have suggested that this compound possesses antibacterial properties. ontosight.ai While specific detailed data on this compound's activity against a wide range of model bacterial pathogens were not extensively available in the search results, the compound is noted for its potential in this area. ontosight.ai Research into other natural products has shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting the potential for natural compounds like this compound to exhibit similar effects. ptfarm.plplos.orgscielo.brresearchgate.netijcmas.com

Antifungal Efficacy Against Fungal Strains

Antimalarial Activity in Parasite Models

Preclinical research has indicated that this compound exhibits antimalarial activity. ebi.ac.ukhud.ac.uk One study reported that a related compound, phomoarcherin B (which shares a similar tetracyclic core with kampanols), showed antimalarial activity against Plasmodium falciparum with an IC50 value of 0.79 μg/mL. ebi.ac.uk Farnesyltransferase inhibitors, as a class, have also shown contributions to the treatment of Plasmodium falciparum and parasitic diseases. nih.govresearchgate.net This suggests that the FTase inhibitory activity of this compound may contribute to its observed antimalarial effects. hud.ac.uknih.govresearchgate.netnih.gov Research into other natural products has also demonstrated potent antimalarial activity against Plasmodium falciparum strains, including chloroquine-resistant ones. nih.govresearchgate.netkspbtjpb.org

Summary of Select Preclinical Findings for Related Kampanols/Compounds:

| Compound | Biological Activity | Research Model/Target | Key Finding (e.g., IC50) | Source |

| Most active kampanols | FTase Inhibition | Human recombinant FTase | 7-13 μM | hud.ac.uknih.govresearchgate.net |

| Phomoarcherin B | Antimalarial Activity | Plasmodium falciparum | 0.79 μg/mL | ebi.ac.uk |

Antioxidant Properties and Reactive Oxygen Species Modulation

This compound has been reported to possess antioxidant properties ontosight.ai. While the detailed mechanisms by which this compound modulates reactive oxygen species (ROS) are not extensively described in the available literature, its classification as a compound with antioxidant potential suggests a capacity to counteract oxidative stress ontosight.ai. Further research is needed to fully elucidate the specific pathways and targets involved in its antioxidant activity.

Anti-inflammatory Effects and Related Cellular Pathways

Investigations indicate that this compound may exert anti-inflammatory effects ontosight.ai. Studies have shown that this compound exhibited inhibition of inflammation in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, demonstrating maximum inhibition at a dose of 0.9 μmol/ear acs.org. While anti-inflammatory activity has been observed, the specific cellular pathways modulated by this compound, such as interactions with key inflammatory mediators or signaling cascades like NF-κB or MAPK, require further detailed investigation to be definitively attributed solely to this compound based on the available information ontosight.ai.

Cellular Mechanisms of Action of this compound

Preclinical studies have investigated the effects of this compound on various cellular processes, particularly in the context of cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

This compound has demonstrated cytotoxicity against several cancer cell lines acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.com. Cytotoxicity is often associated with the induction of apoptosis, a programmed cell death pathway. While studies on related compounds isolated from the same source, Phomopsis archeri, have shown induction of apoptosis in cancer cells, this specific mechanism has not been explicitly detailed for this compound itself in the provided search results acs.org.

Cell Cycle Arrest in Proliferating Cells

Cell cycle arrest is another mechanism by which compounds can inhibit the proliferation of cancer cells. Research on related compounds from Phomopsis archeri has indicated the ability to induce cell cycle arrest in cancer cell lines, affecting phases such as G0/G1 and G2/M acs.org. However, direct evidence demonstrating that this compound specifically causes cell cycle arrest was not found in the provided search snippets.

Interactions with Specific Cellular Targets

This compound has been identified as an inhibitor of the enzyme farnesyl:protein transferase (FTase) uiowa.eduresearchgate.net. FTase is an enzyme involved in the post-translational modification of proteins, including Ras proteins, which play a crucial role in cell signaling and proliferation researchgate.net. Inhibition of FTase by this compound represents a specific molecular target through which it may exert its biological effects uiowa.eduresearchgate.net.

Investigation of Target Engagement and Signaling Pathways

The identification of farnesyl:protein transferase as a target for this compound provides insight into its mechanism of action uiowa.eduresearchgate.net. Studies have reported an IC50 value of 13 µM for this compound against recombinant human FTase (Ras rHFPTase) researchgate.net. This indicates a direct engagement with the enzyme, inhibiting its activity. While the inhibition of FTase suggests potential downstream effects on Ras signaling pathways, further comprehensive investigation is needed to fully delineate the extent of target engagement and the complete spectrum of signaling pathways modulated by this compound.

This compound has shown cytotoxic activity against a panel of cholangiocarcinoma cell lines. The IC50 values reported are presented in the table below. acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.com

Note: The IC50 range for the cholangiocarcinoma cell lines (KKU-series) is reported as a general range across multiple studies. Specific IC50 values for each cell line within this range may vary between individual studies.

The inhibitory activity of this compound against farnesyl:protein transferase is summarized below.

| Target | IC50 (µM) | Source |

| Ras rHFPTase | 13 | researchgate.net |

Structure-activity Relationships Sar and Analog Design of Kampanol a Derivatives

Identification of Pharmacophoric Elements and Key Functional Groups

The biological activity of Kampanol A and its related compounds is intrinsically linked to specific structural features that constitute its pharmacophore. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response. orcid.org For this compound, a potent inhibitor of farnesyl-protein transferase (FPTase), these elements are primarily found within its unique pentacyclic meroterpenoid structure. researchgate.net

The core scaffold is a benzo[a]xanthene motif, which provides a rigid framework for the presentation of key functional groups. nih.gov Analysis of naturally occurring analogs provides critical clues to the SAR. This compound, B, and C, isolated from Stachybotrys kampalensis, show varying degrees of FPTase inhibition. This compound and B are active inhibitors, whereas Kampanol C is significantly weaker. nih.gov This suggests that the phthalide moiety in this compound is a crucial pharmacophoric element, and its replacement with the o-phthalaldehyde dimethyl acetal found in Kampanol B is tolerated, while the o-phthalaldehyde in Kampanol C is detrimental to activity.

Further insights come from the phomoarcherins, isolated from Phomopsis archeri. Phomoarcherin A is identical to this compound except for a free alcohol at the neopentylic position instead of an acetate group, and Phomoarcherin B possesses a ketone at the same position. nih.gov Both Phomoarcherin A and B, along with this compound, have demonstrated significant cytotoxicity against various cholangiocarcinoma cell lines, indicating that modifications at this position are permissible and influence the activity profile. biorxiv.org

Based on this comparative data, the key pharmacophoric elements of this compound can be summarized as:

The Phthalide Moiety: This group is critical for potent FPTase inhibition. Its modification or replacement often leads to a significant loss of activity.

The Benzo[a]xanthene Core: This rigid tetracyclic system acts as the foundational scaffold, correctly orienting the other functional groups for target binding.

The Substituted Decalin Ring: The stereochemistry and functionality of the decalin ring system, including the neopentylic substituent (acetate, alcohol, or ketone), play a significant role in modulating biological activity. nih.govbiorxiv.org

Table 1: Comparison of this compound and Natural Analogs

| Compound | Key Structural Difference from this compound | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | - | FPTase Inhibition (IC50 = 7 µM); Cytotoxic | nih.govbiorxiv.org |

| Kampanol B | Phthalide replaced by o-phthalaldehyde dimethyl acetal | FPTase Inhibition (IC50 = 13 µM) | nih.gov |

| Kampanol C | Phthalide replaced by o-phthalaldehyde | Weak FPTase Inhibition (IC50 = 560 µM) | nih.gov |

| Phomoarcherin A | Neopentylic acetate replaced by a free alcohol | Cytotoxic against cholangiocarcinoma cell lines | nih.govbiorxiv.org |

| Phomoarcherin B | Neopentylic acetate replaced by a ketone | Cytotoxic against cholangiocarcinoma cell lines | nih.govbiorxiv.org |

Systematic Chemical Modification and Derivatization Strategies

The development of new therapeutic agents often relies on the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. mdpi.comrsc.orgnih.gov For this compound, derivatization strategies would logically focus on the identified pharmacophoric elements.

One primary strategy involves the modification of the phthalide ring . Given its importance, subtle alterations such as the introduction of electron-donating or electron-withdrawing substituents on the aromatic portion could be explored to enhance binding affinity. Total synthesis approaches allow for the creation of analogs where the phthalide is replaced by other heterocyclic systems to probe the electronic and steric requirements at this position. orcid.orgacademictree.org

A second key area for modification is the neopentylic substituent on the decalin ring . The natural variation from acetate (this compound) to alcohol (Phomoarcherin A) and ketone (Phomoarcherin B) already demonstrates that this position is amenable to change. nih.govbiorxiv.org A systematic strategy would involve synthesizing a series of ester and ether derivatives with varying chain lengths and steric bulk to explore the size and nature of the binding pocket in this region.

Rational Design of this compound Analogs for Enhanced Biological Activity

Rational drug design leverages the understanding of a drug's mechanism and its target's structure to create more potent and selective analogs. researchgate.net For this compound, a known FPTase inhibitor, rational design would aim to improve its interaction with the enzyme's active site. nih.gov

Furthermore, the FPTase active site has distinct hydrophobic pockets that accommodate the farnesyl pyrophosphate (FPP) and the CAAX peptide substrates. nih.gov Analogs of this compound could be designed to better occupy these pockets. This could be achieved by extending or modifying substituents on the decalin or aromatic portions of the molecule to create more extensive hydrophobic interactions with key residues like tryptophan and tyrosine, which are known to be important for ligand binding. tandfonline.com The goal is to design molecules that mimic the binding of the natural substrates more closely, leading to enhanced inhibitory activity. nih.govacs.org

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are powerful tools for elucidating SAR, guiding the design of new analogs, and minimizing the need for extensive synthetic work. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism. nih.gov For this compound, docking simulations would place it into the crystal structure of its target, FPTase. This would allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the active site (e.g., TyrB361, ArgB202, HisB362). arxiv.orgtandfonline.com

Table 2: Example Molecular Docking Results for Phomoarcherin B

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Feline immunodeficiency virus (FIV) RT RNase H | -9.0 | biorxiv.org |

| Moloney murine leukaemia virus (MLV) RT RNase H | -8.3 | biorxiv.org |

| Bacteriophage T4 RNase H | -8.1 | biorxiv.org |

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.orgbiolscigroup.us A QSAR model for this compound derivatives would correlate their measured FPTase inhibitory activity (IC₅₀ values) with calculated physicochemical or structural parameters, known as descriptors (e.g., logP, molar refractivity, electronic properties). imist.ma

The process involves:

Data Set Generation: Synthesizing and testing a series of this compound analogs to obtain their biological activity data.

Descriptor Calculation: Calculating various 2D or 3D molecular descriptors for each analog.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the activity. mdpi.commdpi.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets. biolscigroup.us

No specific QSAR studies on this compound have been published. However, such studies have been conducted on other meroterpenoids from the Stachybotrys genus, such as phenylspirodrimanes. researchgate.net These studies successfully created models to predict biological activity against targets like protein tyrosine phosphatase 1B, demonstrating the applicability of QSAR to this class of natural products. researchgate.net A robust QSAR model for this compound would be invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Analytical Methodologies for Kampanol a in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique in natural product chemistry for separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase researchgate.netccamp.res.inadarshcollege.in. This is essential for obtaining Kampanol A in a purified form necessary for detailed structural elucidation and biological activity testing. Chromatographic methods can be used for both analytical purposes (identification and quantification) and preparative purposes (isolation and purification) adarshcollege.in.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation and purification of non-volatile or thermally labile compounds like this compound cdnsciencepub.comuibk.ac.atmdpi.comcsic.esyoutube.com. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase at high pressure adarshcollege.in. Compounds in the mixture interact differently with the stationary phase, leading to their separation as they elute from the column.

HPLC has been specifically employed in the analysis and purification of this compound and related compounds uibk.ac.atmdpi.comcsic.es. For instance, semi-preparative reversed-phase HPLC has been utilized with a C18 column and a gradient of acetonitrile/water to isolate meroterpenoids, including compounds structurally related to this compound, from fungal extracts mdpi.comcsic.es. UV detection at specific wavelengths, such as 210 and 280 nm, is commonly used in conjunction with HPLC for monitoring the elution of compounds like this compound mdpi.comcsic.es. Repeated injections and purification steps using HPLC with varying gradients are often necessary to obtain sufficient quantities of highly pure compounds for further characterization mdpi.comcsic.es.

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential chromatographic technique, primarily used for the separation and analysis of volatile or semi-volatile compounds cdnsciencepub.comyoutube.comcdnsciencepub.com. In GC, the mobile phase is an inert gas, and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. While HPLC is more commonly cited for the analysis of this compound in the provided search results, GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing volatile components in complex mixtures, including natural product extracts acs.org. Although direct application of GC alone for this compound is not as prominently mentioned as HPLC, GC-MS has been used in studies involving related natural products and could potentially be applied to volatile derivatives of this compound or for analyzing more volatile co-occurring metabolites in extracts where this compound is found acs.org.

Advanced Detection Methods in Chromatography

Coupling chromatographic techniques with advanced detection methods is crucial for the sensitive and selective analysis of this compound. These detectors provide information about the presence, quantity, and structural characteristics of the eluting compounds.

Photodiode Array (PDA) and UV-Visible (UV-Vis) Detection

UV-Visible (UV-Vis) detection is a common and versatile method used with HPLC cdnsciencepub.comcdnsciencepub.comjasco-global.com. UV-Vis detectors measure the absorbance of light by eluting compounds at specific wavelengths in the ultraviolet and visible regions of the spectrum jasco-global.comsmacgigworld.combioglobax.com. Many organic compounds, including those with chromophores like aromatic rings or conjugated double bonds, absorb UV-Vis light jasco-global.comchromatographyonline.com. This compound, being a hydroxyisoflavan nih.gov, is expected to have UV-Vis absorbance properties that allow for its detection.

Photodiode Array (PDA) detectors are advanced UV-Vis detectors that can simultaneously measure absorbance across a range of wavelengths jasco-global.comsmacgigworld.comchromatographyonline.com. This provides a full UV-Vis spectrum for each eluting peak, which is valuable for assessing peak purity and aiding in compound identification by comparing spectra to libraries or known standards jasco-global.com. UV-Vis detection, including using PDA, has been reported in the HPLC analysis of this compound and related compounds, often at wavelengths such as 210 and 280 nm mdpi.comcsic.es. This allows for the monitoring and quantification of this compound during chromatographic separation.

Fluorescence Detection

Fluorescence detection is a highly sensitive detection method used in chromatography for compounds that exhibit fluorescence cdnsciencepub.comcdnsciencepub.comjasco-global.com. This technique involves exciting the eluting compound with light at a specific wavelength and measuring the emitted light at a longer wavelength jasco-global.com. Fluorescence detection is more selective than UV-Vis detection as not all compounds are fluorescent jasco-global.com. While the inherent fluorescence properties of this compound are not explicitly detailed in the provided search results, fluorescence-based assays are mentioned in the context of studying biological activities related to compounds found alongside this compound . If this compound or a suitable derivative is fluorescent, this detection method could offer enhanced sensitivity and selectivity in chromatographic analysis.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Detection

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds rsc.orgwikipedia.orgvirginia.edu. When coupled with chromatography, particularly LC-MS or GC-MS, it serves as a highly informative detection method cdnsciencepub.commdpi.comcsic.escdnsciencepub.comacs.orgmobt3ath.comepo.orgugr.esuni-bayreuth.de. LC-MS is particularly valuable for analyzing complex mixtures and identifying unknown compounds.

Mass spectrometry, including high-resolution MS (HRMS) and tandem MS (MS/MS), has been used in the analysis and structural characterization of this compound and related natural products mdpi.comcsic.esmobt3ath.comugr.esuni-bayreuth.de. MS provides precise molecular weight information, which is crucial for confirming the elemental composition of this compound (C25H32O6, 428.5 g/mol ) nih.gov. Tandem MS (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions, which provides detailed structural information and helps in the identification of the compound wikipedia.org. LC-MS analysis of fractions from chromatographic separation has been used to identify bioactive compounds, which could include this compound mdpi.comcsic.es. Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS for analyzing natural products ugr.esresearchgate.net.

Charged Aerosol Detection (CAD)

Specific research findings detailing the application of Charged Aerosol Detection (CAD) for the analysis of this compound were not identified in the provided literature. CAD is a universal detection method often used in liquid chromatography for the detection of non-volatile and semi-volatile analytes, and its applicability depends on the compound's physical properties.

Electrochemical Detection (ED)

Information specifically on the use of Electrochemical Detection (ED) for the analysis of this compound was not found in the provided search results. Electrochemical detection relies on the electrochemical properties of the analyte, such as its ability to be oxidized or reduced. While electrochemical processes were mentioned in the context of synthesizing a related compound, this does not describe an analytical detection method for this compound itself. researchgate.net

Future Research Trajectories and Translational Potential

Exploration of Novel Biological Activities and Therapeutic Indications (Pre-clinical)

The pre-clinical evaluation of Kampanol A has thus far revealed a promising, albeit narrow, range of biological activities that warrant deeper investigation. The primary reported activity is the inhibition of human recombinant farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of the Ras protein, which is implicated in various cancers. nih.gov This inhibitory action positions this compound as a candidate for anticancer drug development.

Further pre-clinical studies should aim to broaden the scope of its anticancer potential. Initial research has demonstrated its cytotoxicity against several human cholangiocarcinoma (bile duct cancer) cell lines, with IC50 values ranging from 0.1 to 19.6 µg/mL. ebi.ac.ukscienceasia.org Future investigations should expand this screening to a wider panel of cancer cell lines, including those for lung, colon, and neuroblastoma, where related benzo[k,l]xanthene lignans have shown activity. researchgate.netnih.gov It would also be valuable to explore its efficacy in in vivo pre-clinical models, such as xenograft mouse models of cholangiocarcinoma, to determine if the in vitro cytotoxicity translates to tumor regression in a living system. waocp.org

Beyond cancer, other reported biological properties of this compound, such as antimicrobial, antioxidant, and anti-inflammatory effects, remain largely unexplored. sci-hub.se Future pre-clinical research should aim to quantify these activities. For example, its potential anti-inflammatory action could be investigated in lipopolysaccharide-activated cellular models to measure the inhibition of inflammatory mediators like nitric oxide. Similarly, its antioxidant capacity could be systematically evaluated using various assays. Positive findings in these areas could open up new therapeutic indications for this compound in inflammatory disorders or conditions related to oxidative stress.

Table 1: Reported Pre-clinical Biological Activities of this compound

| Activity | Target/Assay | Finding | Potential Indication |

|---|---|---|---|

| Anticancer | Farnesyl-Protein Transferase (FPTase) Inhibition | IC50 values of 7-13 µM have been reported. nih.gov | Cancers with Ras oncogene mutations. |

| Cytotoxicity | Cholangiocarcinoma Cell Lines (KKU-100, M139, M156, M213, M214) | IC50 values range from 0.1 to 19.6 µg/mL. ebi.ac.uk | Cholangiocarcinoma. |

| Antimicrobial | Not specified in detail. | Suggested antimicrobial properties. sci-hub.se | Infectious diseases. |

| Antioxidant | Not specified in detail. | Suggested antioxidant properties. sci-hub.se | Diseases related to oxidative stress. |

| Anti-inflammatory | Not specified in detail. | Suggested anti-inflammatory effects. sci-hub.se | Inflammatory disorders. |

Development of Advanced Synthetic Routes and Biocatalytic Approaches

The complex pentacyclic structure of this compound presents a significant challenge for chemical synthesis. While early synthetic studies have focused on constructing the core tetracyclic ABCD ring system, a complete total synthesis remains a complex undertaking. uibk.ac.atsemanticscholar.orgimperial.ac.uk Future research in this area should focus on developing more efficient and convergent synthetic strategies.

A promising avenue is the use of biomimetic approaches that mimic the proposed natural biosynthesis of the molecule. uibk.ac.athebmu.edu.cnmdpi.com One such strategy involves a Lewis acid-mediated polyene cyclization cascade to rapidly assemble the complex tetracyclic carbon skeleton from a linear epoxide precursor. uibk.ac.at This contrasts with earlier, more linear approaches and allows for late-stage modification of the aromatic subunit, providing a convergent entry to this compound and its structurally related family members. uibk.ac.at Further refinement of this and other biomimetic strategies, such as Mn-mediated oxidative coupling used for similar benzo[k,l]xanthene lignans, could significantly improve synthetic accessibility. nih.govresearchgate.net

The integration of biocatalysis offers a powerful tool to overcome challenges in stereoselectivity and functional group manipulation inherent in complex molecule synthesis. numberanalytics.comnih.gov Enzymes could be employed to create key chiral centers with high enantiomeric excess, a difficult task for traditional chemistry. mdpi.comacs.org For instance:

Lipases could be used for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. mdpi.comacs.org

Terpene cyclases , potentially engineered, could perform stereocontrolled cyclizations of linear precursors to form the decalin subunit, a key structural motif. numberanalytics.comuni-stuttgart.de

Cytochrome P450 enzymes could be used for late-stage C-H oxidation to install hydroxyl groups with high regio- and stereoselectivity, a common challenge in natural product synthesis. numberanalytics.comnih.gov

The development of chemoenzymatic routes, which combine the strengths of traditional chemical synthesis with the precision of biocatalysis, represents a highly promising future direction for the scalable and efficient production of this compound. nih.govacs.org

Mechanistic Elucidation of Unexplored Targets

While farnesyl-protein transferase (FPTase) is the most well-documented molecular target of this compound, its full mechanism of action, especially concerning its cytotoxic effects, is likely more complex and may involve multiple cellular targets. nih.govnih.govnih.gov The observation that many natural products are privileged structures capable of interacting with multiple proteins supports this hypothesis. nih.gov

A crucial future research trajectory is the unbiased, proteome-wide identification of this compound's binding partners. Modern chemical proteomics provides powerful tools for this purpose. nih.govfrontiersin.org Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) can be employed. rsc.org This would involve synthesizing a derivative of this compound that incorporates a tag (like biotin) for purification, allowing for the capture and subsequent identification of its interacting proteins from cell lysates. nih.govresearchgate.net

Furthermore, the mechanisms underlying its other reported biological activities, such as anti-inflammatory and antioxidant effects, are completely unknown. sci-hub.se Future studies should aim to identify the specific cellular pathways modulated by this compound. For example, its anti-inflammatory effects could be investigated by examining its impact on key signaling pathways like NF-κB or MAP kinase pathways. Its antioxidant properties could be explored by assessing its ability to influence cellular antioxidant response pathways, such as the Nrf2 pathway. Elucidating these currently unexplored targets and mechanisms is essential for a comprehensive understanding of this compound's biological profile and for guiding its development as a potential therapeutic agent. nih.govscielo.br

Application in Probe Development for Chemical Biology Research

The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical probe. chomixbio.com Chemical probes are small molecules used to study and manipulate biological systems, often by targeting specific proteins or pathways. acs.org Developing this compound-based probes could be instrumental in elucidating its own mechanism of action and in studying the function of its biological targets. rsc.orgresearchgate.net

The key to creating a useful probe is to modify the parent molecule to include two essential features without losing its bioactivity:

A reactive group: This allows the probe to covalently bind to its target protein upon activation. Photoaffinity labels (PALs), such as diazirines or benzophenones, are ideal as they are inert until activated by UV light, allowing the probe to bind to its target in a living cell before being permanently cross-linked. chomixbio.comacs.orgplos.org

A reporter tag: This enables the detection and identification of the probe-labeled protein. This tag is typically an alkyne or azide group that can be "clicked" to a biotin tag (for purification) or a fluorescent dye (for imaging) using bioorthogonal chemistry. plos.org

Future research should focus on the synthesis of such photoaffinity probes based on the this compound scaffold. These probes could then be used in living cells to covalently label the direct binding partners of this compound. rsc.org Subsequent proteomic analysis would identify these targets, confirming known interactions (like with FPTase) and, more importantly, revealing novel, previously unexplored targets. nih.gov This approach provides a powerful, unbiased method to map the complete target landscape of this compound, which is a critical step in translating a bioactive natural product into a validated therapeutic lead. frontiersin.orgresearchgate.net

Strategies for Overcoming Biosynthetic Challenges

The production of this compound directly from its natural fungal sources, Stachybotrys kampalensis and Phomopsis archeri, is often hampered by low yields and difficulties associated with fungal cultivation. ebi.ac.uknih.gov Overcoming these biosynthetic challenges is crucial for obtaining sufficient quantities of the compound for extensive research and potential development. Future strategies will likely rely on advances in metabolic engineering and synthetic biology. beilstein-journals.orgrpi.edumit.edufrontiersin.org

A primary goal is the identification and characterization of the complete biosynthetic gene cluster (BGC) responsible for this compound production in its native host. rsc.orgnih.gov The proposed biosynthesis involves a polyketide synthase (PKS) and a terpene synthase, among other enzymes. uibk.ac.atsci-hub.se Once the BGC is identified through genome sequencing and bioinformatic analysis, it can be transferred into a more tractable and high-producing heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. beilstein-journals.orgnih.govnih.gov This heterologous expression approach has been successfully used for other fungal meroterpenoids and can uncouple production from the slow growth and complex regulation of the native organism. beilstein-journals.orgroyalsocietypublishing.org

Further optimization can be achieved through metabolic engineering of the production host. rpi.edufrontiersin.org This could involve:

Upregulating precursor supply: Engineering the host to produce higher levels of the starter units for the polyketide and terpenoid pathways (e.g., malonyl-CoA and farnesyl pyrophosphate). uibk.ac.at

Eliminating competing pathways: Deleting genes for pathways that divert precursors away from this compound biosynthesis.

Optimizing enzyme expression: Using strong, inducible promoters to control the expression of the biosynthetic genes for maximum productivity.

These advanced biosynthetic strategies hold the key to unlocking a sustainable and scalable supply of this compound, a critical step for its journey from a rare natural product to a viable scientific tool and potential therapeutic agent. beilstein-journals.org

Q & A

Q. Methodological Answer :

- Co-Solvents : Use DMSO (<0.1% final concentration) or cyclodextrins.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.

- pH Adjustment : Test solubility in buffered solutions (pH 6.8–7.4) .

Advanced Question: What strategies ensure reproducibility in synthesizing this compound, given its complex stereochemistry?

Q. Methodological Answer :

- Reaction Optimization : Use DOE (Design of Experiments) to test variables like temperature, catalyst loading, and solvent polarity .

- In-Process Analytics : Monitor intermediates via TLC or LC-MS.

- Chiral Validation : Compare optical rotation or circular dichroism with literature data .

Advanced Question: How should researchers design a longitudinal study to assess this compound’s pharmacokinetics in vivo?

Q. Methodological Answer :

- Sampling Schedule : Collect blood/tissue samples at t = 0, 1, 4, 8, 24 hours post-administration.

- Analytical Method : LC-MS/MS for plasma concentration quantification (LLOQ ≤1 ng/mL).

- Data Modeling : Use non-compartmental analysis (NCA) or PK/PD modeling tools like Phoenix WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.